molecular formula C16H16N2O B3464114 N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide CAS No. 359897-37-3

N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide

Cat. No. B3464114
CAS RN: 359897-37-3
M. Wt: 252.31 g/mol
InChI Key: YUQOKABAGILTHN-UHFFFAOYSA-N
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Description

N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide, also known as DPIA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPIA belongs to the class of isoindoline derivatives, which have been widely studied for their pharmacological properties. In

Scientific Research Applications

N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide has been studied for its potential therapeutic applications in various disease models. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been shown to have antimicrobial activity against various bacterial strains.

Mechanism of Action

The mechanism of action of N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and tumor growth. It has also been shown to modulate the levels of reactive oxygen species, which play a role in oxidative stress and cell damage.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in vitro and in vivo. This compound has also been shown to inhibit the growth of tumor cells and induce apoptosis. Additionally, this compound has been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. This compound has also been shown to have low toxicity in animal models, making it a safe compound for in vivo experiments. However, this compound has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, this compound has limited solubility in water, which can limit its use in certain experiments.

Future Directions

For the study of N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide include further investigation of its mechanism of action and potential use in combination therapy.

properties

IUPAC Name

N-[4-(1,3-dihydroisoindol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-12(19)17-15-6-8-16(9-7-15)18-10-13-4-2-3-5-14(13)11-18/h2-9H,10-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUQOKABAGILTHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2CC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801225663
Record name N-[4-(1,3-Dihydro-2H-isoindol-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801225663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640906
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

359897-37-3
Record name N-[4-(1,3-Dihydro-2H-isoindol-2-yl)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=359897-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(1,3-Dihydro-2H-isoindol-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801225663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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